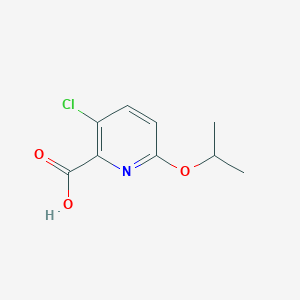

3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid

Description

Historical Context and Discovery of Pyridine-2-carboxylic Acid Derivatives

Pyridine-2-carboxylic acid (picolinic acid) derivatives have been studied since the 19th century, with early work focusing on their structural elucidation and synthesis. Picolinic acid itself, first isolated in 1844 by Anderson through the oxidation of nicotine, became a cornerstone for understanding pyridine derivatives. The development of synthetic methods, such as the ammoxidation of 2-picoline or oxidation with potassium permanganate, enabled large-scale production and functionalization. By the mid-20th century, researchers began exploring chlorinated variants, driven by their enhanced reactivity and potential applications in agrochemicals and pharmaceuticals.

The structural versatility of pyridine-2-carboxylic acid derivatives arises from their ability to act as bidentate ligands, chelating metals like chromium and zinc, which expanded their utility in catalysis and medicinal chemistry. For example, pyridine-2-carboxylic acid’s role in manganese-based oxidation catalysis highlighted its unexpected reactivity in forming stable metal complexes.

Table 1: Key Isomers of Pyridinecarboxylic Acids

| Isomer | Systematic Name | CAS Number | Key Applications |

|---|---|---|---|

| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | Metal chelation, herbicides |

| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | Vitamin B3, pharmaceuticals |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | Antitubercular agents |

Significance of Chlorinated Pyridine Carboxylic Acids in Chemical Research

Chlorinated pyridine carboxylic acids, such as 3-chloropicolinic acid and 5-(trifluoromethyl)picolinic acid derivatives, have emerged as critical intermediates in synthetic chemistry. The introduction of chlorine atoms enhances electrophilic substitution reactivity, enabling precise functionalization at specific ring positions. For instance, 3-chloropicolinic acid (CAS 57266-69-0) is synthesized via acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine, a process optimized for industrial-scale herbicide production.

These compounds exhibit broad utility:

- Herbicides : Chlorinated picolinates like picloram and clopyralid are commercial herbicides targeting broadleaf weeds through synthetic auxin pathways.

- Pharmaceuticals : Derivatives such as 3-chloro-5-(trifluoromethyl)picolinic acid (CID 53350301) serve as scaffolds for metallo-β-lactamase inhibitors, addressing antibiotic resistance.

- Coordination Chemistry : The chloro substituent facilitates strong metal-ligand interactions, as seen in chromium(III) picolinate’s use in nutritional supplements.

Table 2: Applications of Chlorinated Pyridine Carboxylic Acids

| Compound | Application | Key Property |

|---|---|---|

| Picloram | Herbicide (synthetic auxin) | High selectivity for broadleaf weeds |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Antibiotic adjuvant | Inhibits NDM-1 metallo-β-lactamase |

| 3-Chloropicolinic acid | Plant growth regulator | Disrupts cell wall biosynthesis |

Position of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic Acid in Contemporary Chemistry

This compound (CAS 1021044-11-0) represents a modern iteration of chlorinated picolinates, combining a chlorine atom at position 3 and an isopropoxy group at position 6. This substitution pattern enhances its herbicidal activity by optimizing steric and electronic interactions with target proteins, such as auxin-signaling F-box proteins (AFBs).

The compound’s synthesis typically involves nucleophilic substitution reactions, where 3-chloro-6-hydroxypicolinic acid reacts with isopropyl bromide under basic conditions. Advanced methods employ one-pot reactions using ionic liquids to improve yield and purity. Its structural features align with trends in agrochemical design, where ether-linked alkyl groups improve bioavailability and environmental stability.

Recent studies highlight its potential as a lead structure for next-generation herbicides. For example, molecular docking analyses reveal strong binding affinity to AFB5, a key receptor in synthetic auxin signaling, surpassing traditional herbicides like picloram in computational models.

Properties

IUPAC Name |

3-chloro-6-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)14-7-4-3-6(10)8(11-7)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNLOUOTPLJHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021044-11-0 | |

| Record name | 3-chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination and Halogenation

Chlorination at the 3-position of the pyridine ring is often achieved via selective halogenation methods. According to patent EP4247380A1, chlorination reactions on pyridine derivatives can be efficiently carried out using reagents such as thionyl chloride or other chlorinating agents under controlled conditions monitored by thin-layer chromatography (TLC). The choice of chlorinating agent and conditions affects regioselectivity and yield.

Etherification to Introduce the Isopropoxy Group

The 6-(propan-2-yloxy) substituent is introduced by etherification of the corresponding hydroxy-substituted pyridine intermediate. This can be achieved by nucleophilic substitution of a hydroxy group with isopropyl halides or via Mitsunobu-type reactions. The use of catalysts such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been reported as an effective method for ether formation under mild conditions, improving yields and reducing by-products.

Carboxylic Acid Formation and Preservation

The carboxylic acid at the 2-position can be introduced by oxidation of aldehyde or ester precursors or preserved if starting from a carboxylated pyridine derivative. Methods involving esterification followed by hydrolysis are common. The use of cyanuric chloride has also been documented to facilitate esterification and amide formation, which can be hydrolyzed to the acid as needed.

Representative Synthetic Route from Patent Literature

A representative method involves:

- Starting from a 3-chloro-6-hydroxypyridine-2-carboxylic acid or its ester.

- Reacting with isopropyl halide (e.g., isopropyl bromide) under basic conditions to substitute the hydroxy group with the isopropoxy group.

- Employing cyanuric chloride as a coupling agent to activate the carboxylic acid or ester for subsequent transformations.

- Purification by crystallization or chromatography.

This method provides moderate to high yields with good regioselectivity and product purity.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent/Medium | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Thionyl chloride or similar | Organic solvent (e.g., DCM) | Room temp to reflux | 1–4 hours | 70–85 | TLC monitoring for completion |

| Etherification | Isopropyl halide, base (e.g., K2CO3), cyanuric chloride | Polar aprotic solvent (e.g., DMF) | 40–80 °C | 2–6 hours | 75–90 | Cyanuric chloride improves yield |

| Esterification/Hydrolysis | Cyanuric chloride, alcohol or base | Organic solvent | Ambient to 60 °C | 1–3 hours | 80–95 | One-pot possible |

Research Findings and Optimization

- The use of cyanuric chloride as a coupling agent has been highlighted as a mild and efficient approach for etherification and esterification steps, minimizing harsh conditions and toxic reagents.

- Selective chlorination is critical; over-chlorination or side reactions can be minimized by controlling reagent equivalents and reaction time.

- The isopropoxy substitution is best performed under basic conditions with polar aprotic solvents to enhance nucleophilicity and reaction rate.

- Purification by crystallization from ethanol or ethyl acetate yields high-purity products suitable for further applications.

- No significant enantiomeric issues arise due to the achiral nature of the substituents involved.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Selective Chlorination | Reaction with thionyl chloride or related agents | SOCl2, controlled temp | High regioselectivity | Requires careful monitoring |

| Etherification | Nucleophilic substitution of hydroxy group | Isopropyl halide, base, cyanuric chloride | Mild conditions, high yield | Requires anhydrous conditions |

| Esterification/Hydrolysis | Activation by cyanuric chloride, followed by hydrolysis | Cyanuric chloride, alcohol/base | One-pot synthesis possible | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations:

- Polarity and Solubility : The hydroxyl derivative () is highly polar due to the -OH group, enhancing water solubility but limiting membrane permeability. In contrast, the methylsulfanyl () and isopropoxy (target compound) variants exhibit increased lipophilicity, favoring organic phase partitioning .

- Reactivity : The allyloxy group () introduces unsaturation, enabling Diels-Alder or radical reactions, whereas the methylsulfanyl group () may participate in nucleophilic substitutions or oxidation to sulfoxides .

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but substituents like -NH₂ () or -OH () introduce additional ionizable sites, affecting pH-dependent behavior .

Herbicidal Activity in Pyridinecarboxylic Acid Derivatives

Several analogues, such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (), demonstrate potent herbicidal activity by inhibiting fatty acid synthesis or mimicking phenoxy alkanoic acids. These compounds feature bulky aromatic substituents (e.g., 4-chloro-2-fluoro-3-methoxyphenyl) for target specificity .

Stability and Handling Considerations

- Thermal Stability : Allyloxy derivatives () may decompose under heat due to allylic strain, whereas methylsulfanyl () and isopropoxy (target compound) groups are more stable .

- Storage : Most pyridinecarboxylic acids require dry, cool conditions to prevent hydrolysis or oxidation. For example, 3-Bromo-6-chloro-2-pyridinecarboxylic acid () is hygroscopic and sensitive to light .

Biological Activity

3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid (C9H10ClNO3) is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 215.64 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a propan-2-yloxy group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

- Case Study : In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of several standard antibiotics, indicating superior efficacy against resistant strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

- Mechanism of Action : The anti-inflammatory activity is believed to stem from its ability to inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and thereby altering metabolic pathways.

- Receptor Modulation : Its structure allows it to interact with specific receptors, modulating their function and influencing cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid | C9H10ClNO3 | Similar structure; different substitution pattern |

| 3-Chloro-pyridine-2-carboxylic acid | C6H5ClNO2 | Lacks the propanoyloxy group; simpler structure |

Research Findings and Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : A study found that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

- Anti-inflammatory Activity : Research indicated that it significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR).

- IC Determination : Perform dose-response curves (1 nM–100 µM) with positive controls (e.g., staurosporine). The carboxylic acid moiety may chelate Mg in ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.